3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
CAS No.: 2097998-84-8
Cat. No.: VC3147859
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097998-84-8 |
---|---|
Molecular Formula | C10H19FN2O2 |
Molecular Weight | 218.27 g/mol |
IUPAC Name | 3-amino-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propan-1-one |
Standard InChI | InChI=1S/C10H19FN2O2/c11-4-1-8-7-13(6-3-9(8)14)10(15)2-5-12/h8-9,14H,1-7,12H2 |
Standard InChI Key | YGHJIGLAIIQOFZ-UHFFFAOYSA-N |
SMILES | C1CN(CC(C1O)CCF)C(=O)CCN |
Canonical SMILES | C1CN(CC(C1O)CCF)C(=O)CCN |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one features a piperidine ring as its central scaffold with specific functional group modifications. The piperidine nitrogen (position 1) connects to a 3-aminopropan-1-one moiety, forming an amide linkage that serves as a key structural element. Position 3 of the piperidine ring contains a 2-fluoroethyl substituent, while position 4 bears a hydroxyl group, creating stereogenic centers at both positions. This structural arrangement results in potentially complex three-dimensional conformations that could impact molecular recognition events in biological systems.
The structural components create a molecule with multiple hydrogen bond donors and acceptors, establishing a foundation for diverse intermolecular interactions. The strategic positioning of the fluorine atom within the 2-fluoroethyl group may influence the electronic distribution across the molecule, potentially altering binding affinities and metabolic susceptibility compared to non-fluorinated analogs. The conformational flexibility of the piperidine ring, coupled with the rotational degrees of freedom in the 3-aminopropan-1-one side chain, creates a dynamic molecular system capable of adopting various spatial arrangements.
Table 1.1: Key Structural Components of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Structural Feature | Description | Potential Functional Significance |
---|---|---|
Core Scaffold | Piperidine ring | Common pharmacophore in medicinal chemistry |
Position 1 | 3-aminopropan-1-one moiety | Amide linkage; hydrogen bonding capability |
Position 3 | 2-fluoroethyl group | Metabolic stability; electronic effects |
Position 4 | Hydroxyl group | Hydrogen bond donor/acceptor; solubility enhancement |
Stereochemistry | Potential stereogenic centers at positions 3 and 4 | Critical for specific receptor interactions |
Functional groups | Amine, amide, hydroxyl, fluoroalkyl | Multiple interaction points for binding |
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C10H19FN2O2 | Structural analysis |
Molecular Weight | Approximately 218.27 g/mol | Calculated from molecular formula |
Physical State | Solid at room temperature | Based on similar amino-piperidine derivatives |
Solubility | Likely soluble in polar solvents; moderate water solubility | Presence of hydroxyl, amine, and amide groups |
LogP | Approximately 0.5-1.5 | Estimated based on structural features |
pKa values | Amine: ~9-10; Hydroxyl: ~12-14 | Typical values for similar functional groups |
Hydrogen Bond Donors | 3 (NH2, OH, NH) | Structural analysis |
Hydrogen Bond Acceptors | 4 (F, OH, C=O, NH2) | Structural analysis |
Structural Comparison with Related Compounds
Another structurally related compound identified in the literature is [(3s,4r)-3-Amino-4-Hydroxypiperidin-1-Yl]{2-[1-(Cyclopropylmethyl)-1h-Pyrrolo[2,3-B]pyridin-2-Yl]-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl}methanone , which contains the 3-amino-4-hydroxypiperidine structural element. This compound demonstrates how the piperidine scaffold can be incorporated into more complex molecular architectures for specific biological targeting. The defined stereochemistry (3S,4R) in this related compound emphasizes the importance of three-dimensional configuration in determining biological activity within this structural class.
Table 1.3: Comparative Analysis with Structurally Related Compounds
Synthesis and Preparation Methods
Step | Reaction Type | Key Reagents | Critical Considerations |
---|---|---|---|
1 | Preparation of 4-hydroxypiperidine derivative | Protected 4-hydroxypiperidine | Protection strategy for hydroxyl group |
2 | Introduction of 2-fluoroethyl group | 2-Fluoroethyl tosylate, base | Regioselectivity; competing N-alkylation |
3 | Preparation of protected 3-aminopropanoic acid | β-alanine, protecting group reagents | Amine protection selection |
4 | Activation and coupling | Coupling reagent (EDC/HOBt, HATU, etc.) | Reaction conditions optimization |
5 | Conversion to ketone | Weinreb amide formation, reduction | Selective transformation |
6 | Deprotection | Condition-specific reagents | Orthogonal deprotection if needed |
Purification and Analytical Characterization
Purification of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one would require a multifaceted approach due to its complex functionality. Initial purification might involve conventional techniques such as column chromatography, potentially using normal-phase silica gel with carefully selected solvent systems to accommodate the compound's polarity. The presence of basic functional groups could necessitate the addition of small amounts of ammonia or triethylamine to the mobile phase to minimize tailing and improve separation efficiency.
For final purification to analytical standards, recrystallization or preparative HPLC would likely be employed. The compound's ability to form salts through the primary amine functionality could be leveraged for purification, similar to the hydrochloride salt formation observed with 3-AMINO-1-PIPERIDIN-4-YL-PROPAN-1-ONE HYDROCHLORIDE . Salt formation often improves crystallinity and stability, facilitating isolation of high-purity material.
Analytical characterization would employ multiple complementary techniques to confirm structure and purity. Nuclear magnetic resonance (NMR) spectroscopy would be particularly valuable, with 1H, 13C, and 19F NMR providing detailed structural information. The 19F NMR would be especially diagnostic for confirming the presence and environment of the fluorine atom in the 2-fluoroethyl group. Mass spectrometry, infrared spectroscopy, and elemental analysis would provide additional confirmation of structure and composition.
Table 2.2: Analytical Characterization Methods
Technique | Expected Key Features | Analytical Value |
---|---|---|
1H NMR | Complex signals for piperidine ring (1.5-3.5 ppm); -CH2F (dt, ~4.5 ppm); NH2 (~1.8 ppm) | Structure confirmation; stereochemistry assessment |
13C NMR | Carbonyl (~170 ppm); C-F coupling; carbinol carbon (~70 ppm) | Carbon framework verification |
19F NMR | Fluoroethyl signal (~-220 ppm) | Confirmation of fluorine incorporation |
HRMS | [M+H]+ at m/z 219.1503 | Molecular formula confirmation |
IR | N-H, O-H, C=O, and C-F stretching bands | Functional group verification |
HPLC | Retention time and purity profile | Purity assessment; stereoisomer separation |
Property/Target Type | Structural Rationale | Potential Therapeutic Areas |
---|---|---|
G-protein Coupled Receptors | Piperidine scaffold; multiple binding elements | Neurological disorders; pain management |
Enzyme Inhibition | Multiple hydrogen bond donors/acceptors | Metabolic diseases; inflammation |
Transporter Interactions | Balanced hydrophilicity/lipophilicity | CNS disorders; drug delivery |
Metabolic Stability | Fluorine substitution | Extended pharmacological effect |
Blood-Brain Barrier Penetration | Lipophilic elements combined with optimal size | Neuropsychiatric applications |
Structure-Activity Relationships and Modifications
Understanding the relationship between the structure of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one and its biological activity would be essential for optimizing its properties for specific applications. Several structural elements could be systematically modified to explore structure-activity relationships (SAR) and develop more potent or selective derivatives.
The stereochemistry at positions 3 and 4 of the piperidine ring would likely significantly impact biological activity, as demonstrated by the defined stereochemistry (3S,4R) observed in related compound [(3s,4r)-3-Amino-4-Hydroxypiperidin-1-Yl]methanone derivative . Systematic preparation and evaluation of all possible stereoisomers would be crucial to identify the optimal three-dimensional arrangement for target binding. The length and composition of the 2-fluoroethyl chain could also be varied, exploring alternatives such as 2,2-difluoroethyl, 3-fluoropropyl, or other fluoroalkyl groups to optimize binding interactions and metabolic stability.
The 3-aminopropan-1-one moiety offers several positions for potential modification, including varying the chain length, incorporating additional functional groups, or replacing the primary amine with secondary or tertiary amines. Such modifications could fine-tune solubility, binding affinity, and selectivity for specific targets. The carbonyl group could also be reduced to a hydroxyl or replaced with bioisosteres to explore the importance of this functional group for activity.
Table 3.2: Potential Structural Modifications and Their Impacts
Structural Element | Possible Modifications | Expected Impact on Properties |
---|---|---|
Piperidine ring | Ring size variation; conformation restriction | Altered binding pocket fit; selectivity |
Stereochemistry at C-3/C-4 | Preparation of defined stereoisomers | Critical for specific target binding |
2-Fluoroethyl group | Chain length; degree of fluorination | Metabolic stability; lipophilicity |
4-Hydroxyl group | Removal; alkylation; bioisosteric replacement | Hydrogen bonding capability; solubility |
Aminopropan-1-one | Chain length; substitution on nitrogen; carbonyl modification | Binding affinity; selectivity; solubility |
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Effective analytical methods for the detection and quantification of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one are essential for synthesis verification, purity determination, and potential pharmacokinetic studies. High-performance liquid chromatography (HPLC) would likely serve as the primary analytical technique due to the compound's polar functional groups and potential thermal sensitivity. Reversed-phase HPLC using C18 columns would be suitable, with careful consideration of mobile phase pH to control the ionization state of the compound's amino and hydroxyl groups.
For optimal chromatographic performance, buffered mobile phases would be necessary to manage peak shape and retention reproducibility. The basic nature of the primary amine might necessitate the addition of ion-pairing reagents or the use of mobile phase modifiers like triethylamine to minimize peak tailing. Gradient elution protocols would likely provide better separation from potential impurities or degradation products compared to isocratic methods, particularly when analyzing complex mixtures or biological samples.
Detection methods would depend on the application context, with UV detection at wavelengths around 210-220 nm being suitable for routine analysis due to the amide chromophore. For more sensitive detection in biological matrices or for trace analysis, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) would provide both enhanced sensitivity and structural confirmation capability. The compound's primary amine group would facilitate positive-mode electrospray ionization, typically yielding abundant [M+H]+ ions.
Table 4.1: Proposed HPLC Methods for Analysis
Method Type | Column | Mobile Phase | Detection | Application |
---|---|---|---|---|
Reversed-Phase HPLC | C18, 150 x 4.6 mm, 5 μm | Acetonitrile/water with 0.1% formic acid | UV 210-220 nm | Routine purity analysis |
HILIC | Amide or diol phase | Acetonitrile/ammonium acetate buffer | UV and ELSD | Enhanced retention of polar groups |
LC-MS/MS | C18, 50 x 2.1 mm, 3 μm | Methanol/water with 0.1% formic acid | MS/MS, MRM mode | Biological sample analysis |
Chiral HPLC | Polysaccharide-based | Hexane/alcohol mixtures | UV or polarimetric | Stereoisomer separation |
Spectroscopic Identification Methods
Spectroscopic methods would provide complementary information for the structural confirmation and characterization of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one. Nuclear magnetic resonance (NMR) spectroscopy would be particularly informative, with 1H NMR providing information about proton environments and coupling patterns, 13C NMR revealing the carbon framework, and 19F NMR specifically confirming the presence and environment of the fluorine atom.
The 1H NMR spectrum would likely show complex multiplets for the piperidine ring protons in the range of 1.5-3.5 ppm, with the 4-position proton appearing downfield due to the adjacent hydroxyl group. The 2-fluoroethyl group would display characteristic patterns, with the -CH2F protons appearing as a doublet of triplets around 4.5 ppm due to coupling with both fluorine and adjacent methylene protons. The primary amine protons would typically appear as a broad signal around 1.8 ppm, although their exact position would be dependent on solvent and concentration.
Infrared (IR) spectroscopy would confirm functional groups through characteristic absorption bands, particularly for the N-H stretching (3300-3500 cm-1), O-H stretching (3200-3600 cm-1), C=O stretching (~1650 cm-1), and C-F stretching (~1000-1100 cm-1). Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structural features, with potential diagnostic fragments resulting from cleavage at the amide bond or loss of the 2-fluoroethyl group.
Table 4.2: Key Spectroscopic Features for Structural Confirmation
Technique | Expected Key Signals/Bands | Structural Information |
---|---|---|
1H NMR | Piperidine ring (1.5-3.5 ppm); -CH2F (dt, ~4.5 ppm); NH2 (~1.8 ppm) | Proton environments; coupling patterns |
13C NMR | Carbonyl (~170 ppm); C-F (d, JC-F ~170 Hz); carbinol carbon (~70 ppm) | Carbon skeleton; functional groups |
19F NMR | Single fluorine signal (~-220 ppm) | Fluorine environment; purity indication |
IR | N-H, O-H, C=O, and C-F stretching bands | Functional group verification |
MS/MS | [M+H]+ (m/z 219); fragments from amide cleavage | Structural confirmation; fragmentation pathway |
Applications in Research and Development
Medicinal Chemistry Applications
In medicinal chemistry, 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one could serve as a valuable scaffold for developing compounds targeting various biological processes. The balanced hydrophilic-lipophilic profile, combined with multiple functional groups capable of engaging in specific interactions, positions this compound as a potential starting point for drug discovery programs. The incorporation of fluorine, a common strategy in medicinal chemistry, suggests potential applications where metabolic stability and target selectivity are critical considerations.
Neuropharmacological applications represent a particularly promising area, given the historical success of piperidine-containing compounds in targeting central nervous system receptors. The compound's structural features suggest potential for blood-brain barrier penetration, a critical consideration for CNS-targeted therapeutics. The 2-fluoroethyl group could enhance metabolic stability in the brain, potentially extending the duration of action for any CNS effects. Additionally, if radiolabeled with 18F (a positron-emitting isotope of fluorine), derivatives of this compound could potentially serve as molecular imaging probes for positron emission tomography (PET).
Beyond CNS applications, the compound's diverse functional groups could enable targeting of various enzyme systems or receptor families in peripheral tissues. The primary amine functionality provides a convenient handle for conjugation chemistry, potentially enabling the development of antibody-drug conjugates, fluorescent probes, or affinity labeling agents. This versatility makes the compound a potentially valuable addition to medicinal chemistry toolkits for diverse therapeutic areas.
Table 5.1: Potential Medicinal Chemistry Applications
Application | Key Structural Advantages | Development Considerations |
---|---|---|
CNS-targeted therapeutics | Balanced lipophilicity; potential BBB penetration | Stereochemical optimization; metabolic stability |
Enzyme inhibitors | Multiple binding elements | Target-specific structure optimization |
Receptor modulators | Three-dimensional arrangement of functional groups | Subtype selectivity; binding affinity |
PET imaging agents | Potential for 18F incorporation | Radiochemical synthesis; pharmacokinetics |
Probe compounds | Derivatization potential through primary amine | Linker design; reporter group selection |
Chemical Biology and Materials Sciences
Beyond traditional medicinal chemistry, 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one could find applications in chemical biology and materials sciences. In chemical biology, the compound could serve as a building block for the development of chemical probes designed to interrogate specific biological pathways or protein functions. The primary amine functionality provides a convenient conjugation point for reporter groups such as fluorophores, photoreactive groups, or affinity tags.
The unique combination of functional groups in this compound could also make it useful in materials science applications, particularly in the development of functional polymers or hydrogels. The hydroxyl and amine groups offer sites for crosslinking or polymerization, potentially enabling the creation of materials with controlled release properties or specific recognition capabilities. Fluorine-containing materials often exhibit enhanced thermal stability and resistance to chemical degradation, properties that could be beneficial in certain applications.
Additionally, the compound's potential ability to form supramolecular assemblies through hydrogen bonding and other non-covalent interactions could be exploited in the development of self-assembling nanomaterials or molecular recognition systems. Such applications would leverage the specific three-dimensional arrangement of functional groups to create materials with tailored properties and functions.
Table 5.2: Potential Applications in Chemical Biology and Materials Sciences
Field | Application | Relevant Structural Features |
---|---|---|
Chemical Biology | Chemical probes | Primary amine for conjugation; multiple binding elements |
Chemical Biology | Target identification | Photoaffinity labeling through derivatization |
Materials Science | Functional polymers | Polymerizable functional groups; fluorine stability |
Materials Science | Hydrogels | Crosslinking potential; hydrogen bonding capabilities |
Nanotechnology | Self-assembling systems | Specific three-dimensional arrangement of functional groups |
Future Research Directions
Structure-Activity Relationship Studies
Future research on 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one should prioritize comprehensive structure-activity relationship (SAR) studies to identify optimal structural configurations for specific applications. This would involve systematic modification of key structural elements and evaluation of the resulting compounds for target binding, functional activity, and physicochemical properties. Particular attention should be paid to stereochemical aspects, as the compound contains multiple stereogenic centers that could significantly impact biological activity.
A methodical exploration of the 2-fluoroethyl substituent would be valuable, investigating the effects of varying the chain length, degree of fluorination, and position of attachment. Similarly, modifications to the 4-hydroxyl group, such as removal, alkylation, or replacement with bioisosteres, would provide insights into its contribution to the compound's properties. The 3-aminopropan-1-one moiety offers multiple opportunities for modification, including varying the chain length, introducing additional functional groups, or replacing the primary amine with more complex nitrogen-containing structures.
Computational modeling, including molecular docking and molecular dynamics simulations, could provide valuable insights to guide synthesis priorities. This approach would be particularly useful for identifying potential biological targets for which the compound's structural features are well-suited. Integration of computational predictions with experimental validation would create a powerful iterative process for optimizing the compound's properties for specific applications.
Table 6.1: Prioritized Structure-Activity Relationship Studies
Structural Element | Modifications to Explore | Expected Insights |
---|---|---|
Stereochemistry | Synthesis and evaluation of defined stereoisomers | Impact on binding conformations and selectivity |
2-Fluoroethyl group | Chain length; position; degree of fluorination | Metabolic stability; binding pocket fit |
4-Hydroxyl group | Removal; alkylation; bioisosteric replacement | Contribution to binding; solubility effects |
Aminopropan-1-one | Chain length; nitrogen substitution | Optimal spacing for target interaction |
Amide linkage | Replacement with bioisosteres | Metabolic stability; conformational effects |
Biological Evaluation and Target Identification
Comprehensive biological evaluation of 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one would be essential to understand its potential applications and guide further development. Initial screening should include broad-based assays to identify potential biological targets, followed by focused studies on the most promising activities. Approaches might include receptor binding panels, enzyme inhibition screens, and phenotypic assays in cellular systems relevant to potential therapeutic areas.
For any identified activities, mechanism of action studies would be crucial to understand how the compound's structural features contribute to its effects. This could involve competition binding studies, mutagenesis of potential target proteins, and structure-based approaches such as X-ray crystallography of compound-target complexes. Such detailed mechanistic understanding would facilitate rational optimization of the compound for specific applications.
Pharmacokinetic and toxicological evaluations would also be important components of a comprehensive biological assessment. Studies of absorption, distribution, metabolism, excretion, and toxicity (ADMET) would provide critical information about the compound's behavior in biological systems and highlight any potential safety concerns. The impact of the 2-fluoroethyl group on metabolic stability and the potential formation of reactive metabolites would be particular areas of interest for toxicological investigations.
Table 6.2: Biological Evaluation Strategy
Evaluation Type | Methods | Key Questions to Address |
---|---|---|
Target Identification | Broad screening panels; affinity chromatography | What biological targets does the compound interact with? |
Mechanism of Action | Competition binding; mutagenesis; crystallography | How does the compound interact with its targets? |
Pharmacokinetics | In vitro and in vivo ADME studies | How is the compound absorbed, distributed, metabolized, and eliminated? |
Toxicology | In vitro toxicity assays; metabolite identification | Does the compound or its metabolites pose safety concerns? |
Structure-Activity | Testing of structural analogs | Which structural features are critical for activity? |
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